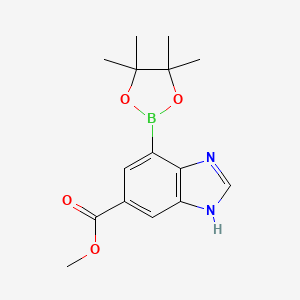

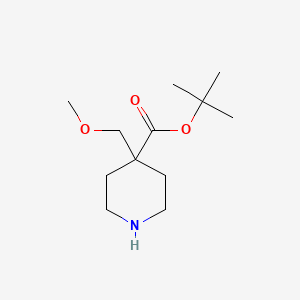

![molecular formula C18H13N3OS2 B2912880 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207005-72-8](/img/structure/B2912880.png)

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group (-NH-CO-NH-) linking a phenyl ring substituted with a benzo[d]thiazol-2-yl group and a thiophen-2-yl group. Benzo[d]thiazol-2-yl is a heterocyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and therapeutic agents . Thiophen-2-yl is another heterocyclic compound, which is a common motif in biologically active compounds and materials science .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems and the presence of the urea functionality. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution, as well as reactions of the urea group .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing sulfur, such as thioureas, to form various heterocyclic compounds like thiazolidinones, thiadiazinones, and benzothiazinones. This process is particularly effective with nucleophiles that are stable to base and contain a sulfur nucleophilic center, which is essential for the initial step of the reaction. Monosubstituted ureas, like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, react to give exclusively 2-substituted iminothiazolidinones, highlighting their role in synthesizing novel heterocyclic structures (Reeve & Coley, 1979).

Biochemical Evaluation

A study on a series of ureas and thioureas, structurally related to this compound, demonstrated significant antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric moieties and to test compounds with greater conformational flexibility. The results suggest potential applications in biochemical fields, such as developing inhibitors for specific enzymes (Vidaluc et al., 1995).

Synthesis and Antimicrobial Activities

The synthesis and biological evaluation of novel ureas, including structures similar to this compound, have shown that these compounds possess antimicrobial and anti-inflammatory activities. This suggests their potential use in developing new antimicrobial and anti-inflammatory agents, highlighting their significance in medicinal chemistry (Naveena et al., 2012).

Cytokinin-like Activity in Plant Biology

Urea derivatives, akin to this compound, have shown to act as positive regulators of cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used extensively in in vitro plant morphogenesis studies. This demonstrates the utility of such urea derivatives in plant biology, particularly in regulating plant growth and development (Ricci & Bertoletti, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-18(21-16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)24-17/h1-11H,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKOCFSTYJCNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)

![ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2912806.png)

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)